molecular formula C7H4N4 B14439788 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene

3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene

Cat. No.: B14439788
M. Wt: 144.13 g/mol
InChI Key: SERZFEKYZBYPKW-UHFFFAOYSA-N
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Description

3,4,8,10-Tetrazatricyclo[54002,6]undeca-1(11),2(6),4,7,9-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene stands out due to its tetrazatricyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

3,4,8,10-tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene

InChI

InChI=1S/C7H4N4/c1-4-6(9-3-8-1)5-2-10-11-7(4)5/h1-3H,(H,10,11)

InChI Key

SERZFEKYZBYPKW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C(C2=NC=N1)C=NN3

Origin of Product

United States

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